molecular formula C10H14O2 B14132024 (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one CAS No. 42199-01-9

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one

Cat. No.: B14132024
CAS No.: 42199-01-9
M. Wt: 166.22 g/mol
InChI Key: VQOIXUDPFMOECD-NXEZZACHSA-N
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Description

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a chemical compound with a unique structure that includes a hydroxyl group and a methyl group attached to a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a hydroxylating agent under controlled conditions. For example, the compound can be synthesized by the hydroxylation of a methyl-substituted hexahydroindenone using reagents such as hydrogen peroxide or osmium tetroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols or saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific hydroxyl and methyl substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

42199-01-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,7aR)-1-hydroxy-7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one

InChI

InChI=1S/C10H14O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6,9,12H,2-5H2,1H3/t9-,10-/m1/s1

InChI Key

VQOIXUDPFMOECD-NXEZZACHSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C=C1CC[C@H]2O

Canonical SMILES

CC12CCC(=O)C=C1CCC2O

Origin of Product

United States

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